molecular formula C13H20F2N2 B3850713 (2,5-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine

(2,5-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine

Cat. No. B3850713
M. Wt: 242.31 g/mol
InChI Key: HKTHKGAJEZGHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine, also known as DF-ME-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

(2,5-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, (2,5-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neuroscience, (2,5-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been studied for its potential as a treatment for depression and anxiety disorders. In drug discovery, (2,5-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been used as a starting point for the development of new drugs targeting specific receptors.

Mechanism of Action

The exact mechanism of action of (2,5-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine is not fully understood, but it is believed to act as a modulator of various receptors in the brain and other tissues. (2,5-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been shown to bind to serotonin receptors and inhibit the reuptake of serotonin, leading to increased levels of serotonin in the brain. This is thought to contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
(2,5-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell cycle progression, and the modulation of neurotransmitter levels in the brain. (2,5-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

(2,5-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has several advantages for lab experiments, including its relatively simple synthesis method, its ability to target specific receptors, and its potential as a starting point for drug discovery. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on (2,5-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine, including further studies on its mechanism of action, its potential as a treatment for depression and anxiety disorders, and its use as a starting point for drug discovery. Additionally, there is a need for further research on the potential toxicity of (2,5-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine and its effects on different tissues and organs in the body. Overall, (2,5-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has the potential to be a valuable tool for scientific research and drug discovery in the future.

properties

IUPAC Name

N'-[(2,5-difluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F2N2/c1-4-17(8-7-16(2)3)10-11-9-12(14)5-6-13(11)15/h5-6,9H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTHKGAJEZGHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(2,5-difluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.